4-chloro-N-methylpyridin-3-amine
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Overview
Description
4-chloro-N-methylpyridin-3-amine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a methylamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methylpyridin-3-amine can be achieved through several methods. One common approach involves the chlorination of N-methylpyridin-3-amine using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methylpyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form 4-chloro-N-methylpiperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Imines or nitriles.
Reduction: Piperidine derivatives.
Scientific Research Applications
4-chloro-N-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The chlorine and methylamine groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-methylpyridin-2-amine: Similar structure but with the chlorine atom at the 2-position.
4-chloro-N-ethylpyridin-3-amine: Similar structure but with an ethylamine group instead of a methylamine group.
4-bromo-N-methylpyridin-3-amine: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
4-chloro-N-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the methylamine group at the 3-position allows for unique interactions with biological targets and reagents, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZIDHODYBNVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CN=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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